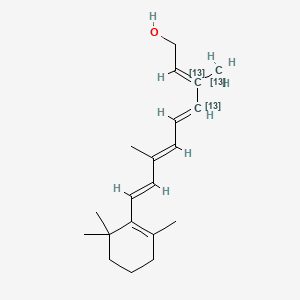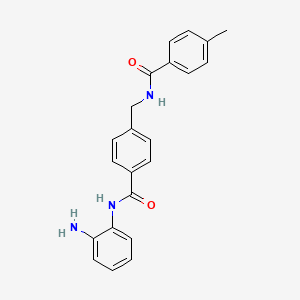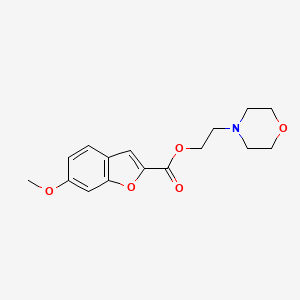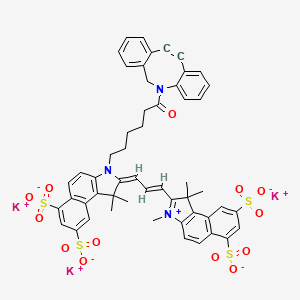
Retinol-13C3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Retinol-13C3 is synthesized by incorporating stable carbon-13 isotopes into the retinol molecule. The synthesis involves the use of carbon-13 labeled precursors in a series of chemical reactions that result in the formation of this compound. The reaction conditions typically involve controlled temperatures and the use of specific catalysts to ensure the incorporation of the carbon-13 isotopes .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) to purify the final product and ensure its stability and efficacy .
化学反応の分析
Types of Reactions
Retinol-13C3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to retinal and further to retinoic acid.
Reduction: It can be reduced back to retinyl esters.
Substitution: It can undergo substitution reactions where functional groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent but often involve catalysts and controlled temperatures.
Major Products Formed
Oxidation: Retinal and retinoic acid.
Reduction: Retinyl esters.
Substitution: Various substituted retinol derivatives.
科学的研究の応用
Retinol-13C3 is widely used in scientific research due to its labeled carbon-13 isotopes, which make it an excellent tracer in metabolic studies. Its applications include:
Chemistry: Used in studying the metabolic pathways of retinol and its derivatives.
Biology: Helps in understanding the role of retinol in cellular processes.
Medicine: Used in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion of retinol.
Industry: Employed in the development of new retinoid-based drugs and skincare products
作用機序
Retinol-13C3 exerts its effects by being converted into retinal and then into retinoic acid. Retinoic acid binds to nuclear receptors, specifically the retinoic acid receptor (RAR) and retinoid X receptor (RXR). These receptors act as transcription factors that regulate the expression of genes involved in cell growth, differentiation, and apoptosis .
類似化合物との比較
Similar Compounds
Retinol-d4: Another labeled retinol compound with deuterium instead of carbon-13.
All-trans-Retinol: The non-labeled version of retinol.
Retinoic Acid: The oxidized form of retinol with similar biological activity
Uniqueness
Retinol-13C3 is unique due to its carbon-13 labeling, which allows for precise tracking in metabolic studies. This makes it particularly valuable in research settings where understanding the detailed metabolic pathways of retinol is crucial .
特性
分子式 |
C20H30O |
|---|---|
分子量 |
289.4 g/mol |
IUPAC名 |
(2E,4E,6E,8E)-7-methyl-3-(113C)methyl-9-(2,6,6-trimethylcyclohexen-1-yl)(3,4-13C2)nona-2,4,6,8-tetraen-1-ol |
InChI |
InChI=1S/C20H30O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-13,21H,7,10,14-15H2,1-5H3/b9-6+,12-11+,16-8+,17-13+/i2+1,9+1,17+1 |
InChIキー |
FPIPGXGPPPQFEQ-AEZFFAMNSA-N |
異性体SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=[13CH]/[13C](=C/CO)/[13CH3])/C |
正規SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCO)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[4-(1,3-dimethyl-5-oxo-1,2,4-triazol-4-yl)phenyl]-1-(2-methoxyethyl)-N-(6-methoxypyridin-2-yl)-5-(trifluoromethyl)indole-7-carboxamide](/img/structure/B12370339.png)


![5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(E)-2-phenylethenyl]-2,3-dihydrochromen-4-one](/img/structure/B12370357.png)
![2-Azabicyclo[2.2.2]octane-2,6-dicarboxylic acid, 2-(1,1-dimethylethyl) ester](/img/structure/B12370359.png)







